molecular formula C8H10Cl2O2 B13947011 2-(Dichloroacetyl)cyclohexan-1-one CAS No. 66323-90-8

2-(Dichloroacetyl)cyclohexan-1-one

Cat. No.: B13947011
CAS No.: 66323-90-8
M. Wt: 209.07 g/mol
InChI Key: UTIFCRIIKXMCLN-UHFFFAOYSA-N
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Description

2-(Dichloroacetyl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a dichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroacetyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the dichloroacetyl chloride acting as an acylating agent to introduce the dichloroacetyl group onto the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The dichloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Dichloroacetyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dichloroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    2-(Chloroacetyl)cyclohexan-1-one: Similar structure but with a chloroacetyl group instead of a dichloroacetyl group.

    2-(Bromoacetyl)cyclohexan-1-one: Contains a bromoacetyl group.

Uniqueness

2-(Dichloroacetyl)cyclohexan-1-one is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and properties compared to its analogs. The dichloroacetyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.

Properties

CAS No.

66323-90-8

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

2-(2,2-dichloroacetyl)cyclohexan-1-one

InChI

InChI=1S/C8H10Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2

InChI Key

UTIFCRIIKXMCLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(Cl)Cl

Origin of Product

United States

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